molecular formula C12H27NO3S2 B13744672 n-Decylaminoethanethiosulfuric acid CAS No. 3752-51-0

n-Decylaminoethanethiosulfuric acid

Cat. No.: B13744672
CAS No.: 3752-51-0
M. Wt: 297.5 g/mol
InChI Key: BWZPDRUAQQXBIL-UHFFFAOYSA-N
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Description

Historical Development and Early Explorations of Thiosulfuric Acid Derivatives

The story of n-Decylaminoethanethiosulfuric acid is intrinsically linked to the broader history of thiosulfuric acid derivatives, most notably the class of compounds known as Bunte salts. These S-alkyl or S-aryl thiosulfates trace their origins to the 19th century, with the seminal work of German chemist Hans Bunte in 1874. Bunte salts are typically synthesized via the reaction of an alkyl halide with an alkali metal thiosulfate (B1220275), a method that has remained a cornerstone of organosulfur chemistry.

Initially, the exploration of these compounds was driven by a fundamental curiosity about the structure and reactivity of thiosulfuric acid, a notoriously unstable substance in its free form. The formation of stable S-alkyl derivatives provided a means to investigate the chemical nature of the thiosulfate group. Over time, the utility of Bunte salts as versatile intermediates in organic synthesis became apparent. They have been widely employed in the preparation of thiols and unsymmetrical disulfides, showcasing their value in the controlled introduction of sulfur functionalities into organic molecules. The development of methods to prepare Bunte salts from a variety of precursors, including compounds with activated multiple bonds, has further expanded their synthetic scope.

Chemical Significance of the Aminoethanethiosulfate Moiety

The aminoethanethiosulfate moiety is the cornerstone of the chemical and biological activity of this compound and related compounds. This structural unit, consisting of an amino group separated from a thiosulfate group by an ethyl bridge, serves as a masked or precursor form of a reactive thiol. The thiosulfate group is relatively stable under physiological conditions, which allows for the systemic distribution of the molecule.

The chemical significance of this moiety lies in its ability to be metabolically or chemically reduced to the corresponding free thiol. It is this thiol form that is widely considered to be the active species responsible for the radioprotective effects of this class of compounds. The presence of the amino group is also crucial, as it can be protonated, influencing the solubility and transport of the molecule to target sites. Furthermore, the relative orientation of the amino and thiosulfate groups is believed to be important for the biological activity of these compounds. The aminoethanethiosulfate moiety, therefore, represents a sophisticated chemical delivery system for a potent sulfhydryl agent.

Current Research Landscape and Emerging Academic Interests

The current research landscape surrounding this compound and its analogs is predominantly focused on their potential as radioprotective agents. These compounds belong to a broader class of aminothiols that have been extensively studied for their ability to mitigate the damaging effects of ionizing radiation on biological systems.

Detailed research findings have elucidated several potential mechanisms by which aminothiol (B82208) radioprotectants may exert their protective effects. These include the scavenging of free radicals, the donation of a hydrogen atom to repair damaged biological molecules, the induction of a temporary state of hypoxia in tissues, and the formation of mixed disulfides with proteins. taylorfrancis.com The active thiol form of these compounds is believed to play a central role in these processes.

Studies involving this compound (WR-1607) have been conducted in various animal models, including non-human primates and dogs, to evaluate its efficacy and pharmacodynamics. dtic.mildtic.mil Research has explored the physiological and pharmacological responses to the administration of this compound, both in the presence and absence of radiation exposure. dtic.mil These investigations have aimed to understand how the drug is metabolized and how it might mobilize physiological mechanisms to protect against radiation-induced injury. dtic.mil

Emerging academic interests continue to explore the structure-activity relationships within this class of compounds, seeking to optimize the balance between radioprotective efficacy and toxicity. The molecular actions of aminothiol radioprotectants are recognized as being complex, potentially involving differential protection against various types of DNA lesions and effects on DNA repair processes. nih.gov The ongoing research into compounds like this compound contributes to a deeper understanding of the fundamental chemical and biological processes that underpin radiation damage and protection.

ParameterValue
Molecular Formula C₁₂H₂₇NO₃S₂
Molecular Weight 297.48 g/mol
CAS Number 3752-51-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3752-51-0

Molecular Formula

C12H27NO3S2

Molecular Weight

297.5 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)decane

InChI

InChI=1S/C12H27NO3S2/c1-2-3-4-5-6-7-8-9-10-13-11-12-17-18(14,15)16/h13H,2-12H2,1H3,(H,14,15,16)

InChI Key

BWZPDRUAQQXBIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Decylaminoethanethiosulfuric Acid

Precursor Synthesis and Intermediate Compounds

The primary precursors for the synthesis of n-decylaminoethanethiosulfuric acid are n-decylamine and a thiosulfuric acid derivative or ethanesulfonyl chloride. evitachem.com The reaction mechanism generally involves the nucleophilic attack of the amino group of n-decylamine on the electrophilic sulfur atom of the thiosulfuric acid derivative. evitachem.com This results in the formation of the desired this compound. evitachem.com

In a related synthesis of N,N-diethyl-m-toluamide (DEET), m-toluic acid is activated with 1,1'-carbonyl-diimidazole to form an intermediate, 1-(m-toluoyl)imidazole, which then reacts with diethylamine. researchgate.net This highlights a common strategy in amide synthesis where a carboxylic acid is first activated to facilitate the reaction with an amine.

Optimization of Reaction Conditions for Targeted Synthesis

The efficiency and selectivity of the synthesis of this compound and related compounds are highly dependent on the reaction conditions. Key factors that are typically optimized include the solvent system, the use of catalysts, and the temperature and pressure of the reaction.

The choice of solvent is critical as it can significantly influence reaction pathways, yields, and the formation of byproducts. mdpi.comnih.gov For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide good yields and increased selectivity compared to other solvents. scielo.br The polarity of the solvent can also play a crucial role; more stable complexes are often formed in solvents with higher polarity due to the favorable solvation of polar intermediates and products. mdpi.com In some cases, the use of nonpolar organic diluents may be preferred to minimize the formation of certain byproducts. mdpi.com

While specific catalytic approaches for this compound are not extensively detailed in the provided results, general principles of catalysis in related reactions can be applied. For example, in the synthesis of fatty acid diethanolamides, transition metal-doped CaO nanocrystalline heterogeneous catalysts, particularly Zn-doped CaO, have been shown to be highly efficient. semanticscholar.org The use of a catalyst can significantly increase the reaction rate and allow for milder reaction conditions. For instance, the amidation of natural triglycerides was achieved at 90°C in the presence of a Zn/CaO catalyst, with complete conversion in 30 minutes. semanticscholar.org In other syntheses, such as that of N-acyl amidines, copper catalysts have been employed effectively. researchgate.net

Table 1: Effect of Various Catalysts on the Yield of Fatty Acid Diethanolamides (FADs)

Catalyst FAD Yield (%) in 0.5 h at 90°C
Mn/CaO 18
Fe/CaO 24
Co/CaO 16
Ni/CaO 58
Cu/CaO 15
Zn/CaO 99
Cd/CaO 25
Bare CaO-400 10

Data sourced from a study on the amidation of natural triglycerides. semanticscholar.org

Temperature is a critical parameter in chemical synthesis, influencing both reaction rate and product distribution. In the synthesis of 3-acylquinolines, a reaction temperature of 100°C for 24 hours resulted in a good yield of 71%. researchgate.net Similarly, for the synthesis of fatty acid diethanolamides, the optimal temperature was found to be 90°C. semanticscholar.org The reaction time is also a key variable to optimize; for the silver(I)-promoted oxidative coupling of methyl esters, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br While specific pressure effects on the synthesis of this compound are not detailed, pressure can be a significant factor in reactions involving gaseous reagents or where volume changes occur.

Isolation, Purification, and Yield Enhancement Strategies

Following the chemical synthesis, the isolation and purification of the target compound are crucial steps to obtain a product of high purity. Common techniques include crystallization, chromatography, and liquid-liquid extraction. evitachem.comresearchgate.net

For instance, in the synthesis of DEET, the byproducts were water-soluble and easily removed by liquid-liquid extraction with water and dichloromethane, resulting in a high purity product with yields of 94-95%. researchgate.net Another common method for purification involves the use of silica (B1680970) particles. A simple and rapid protocol using guanidinium (B1211019) thiocyanate (B1210189) and silica particles has been developed for the purification of DNA and RNA, demonstrating the utility of silica-based purification methods. nih.govnih.gov

Yield enhancement can be achieved through the systematic optimization of reaction conditions as discussed previously. This includes the careful selection of precursors, solvents, and catalysts, as well as fine-tuning the temperature and reaction time.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound would involve modifying the starting materials. For example, to create homologues, n-decylamine could be replaced with other long-chain alkylamines (e.g., n-octylamine or n-dodecylamine). The synthesis of analogues could be achieved by introducing different functional groups on the alkyl chain or by modifying the aminoethanethiosulfuric acid moiety. The general synthetic strategies would likely remain similar, involving the reaction of the appropriate amine with a suitable thiosulfuric acid derivative. The synthesis of a variety of fatty acid diethanolamides from different triglycerides demonstrates the feasibility of producing a range of related compounds by varying one of the precursors. semanticscholar.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
n-Decylamine
Ethanesulfonyl chloride
Thiosulfuric acid
m-Toluic acid
1,1'-Carbonyl-diimidazole
1-(m-Toluoyl)imidazole
Diethylamine
N,N-diethyl-m-toluamide (DEET)
Dihydrobenzofuran neolignans
Acetonitrile
Calcium Oxide (CaO)
Zinc Oxide (ZnO)
3-Acylquinolines
Fatty acid diethanolamides
N-Acyl amidines
Guanidinium thiocyanate
Dichloromethane
n-Octylamine

Exploration of Novel Derivatization Reactions of this compound Faces Research Gaps

Despite interest in the synthesis and potential applications of this compound, a comprehensive exploration of its novel derivatization reactions remains a developing area of chemical research. Publicly available scientific literature does not currently provide specific, detailed research findings on the chemical modification of this compound to generate a diverse range of new derivatives.

The synthesis of this compound itself typically involves the reaction of n-decylamine with a thiosulfuric acid derivative. This process establishes a molecule with two key functional groups amenable to further chemical transformation: the secondary amine and the thiosulfate (B1220275) group. In principle, these sites offer pathways to a variety of derivatives.

General chemical principles suggest potential derivatization strategies. The secondary amine could, for instance, undergo acylation, alkylation, or be incorporated into heterocyclic structures. The thiosulfate group presents more complex reactivity. Thiosulfates are known to react with acids, oxidizing agents like iodine, and can form complexes with various metals. wikipedia.org They can also participate in sulfur transfer reactions, a process utilized biochemically by enzymes such as rhodanase. nih.govhmdb.ca One study detailed the reaction of a cysteine derivative with thiosulfate to yield an L-alanine sulfodisulfane, highlighting a potential reaction pathway for the thiosulfate moiety. nih.gov

However, the application of these general reactions specifically to this compound to create and characterize novel derivatives is not documented in available research. While methods exist for the extensive chemical modification of functional groups like amines and acids in complex molecules such as peptides, nih.gov similar systematic studies on this compound have not been published.

The absence of detailed studies and corresponding data tables on novel derivatization reactions of this compound indicates a gap in the current body of scientific literature. Future research would be necessary to explore these potential synthetic pathways and characterize the resulting novel compounds.

Advanced Spectroscopic and Structural Elucidation of N Decylaminoethanethiosulfuric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the carbon-hydrogen framework and the local environment of heteroatoms like nitrogen and sulfur can be obtained.

Proton NMR (¹H NMR) for Decyl Chain and Aminoethyl Analysis

The ¹H NMR spectrum of n-Decylaminoethanethiosulfuric acid is expected to show distinct signals corresponding to the protons of the n-decyl chain and the aminoethyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms, particularly the nitrogen and the thiosulfate (B1220275) group.

The decyl chain protons would appear as follows:

Terminal Methyl (CH₃): A triplet at approximately 0.8-0.9 ppm, coupled to the adjacent methylene (B1212753) group.

Bulk Methylene (-(CH₂)₈-): A broad multiplet signal around 1.2-1.4 ppm, representing the eight methylene groups of the long alkyl chain.

Methylene adjacent to Nitrogen (N-CH₂-): A triplet downfield, expected in the range of 2.8-3.1 ppm, due to the deshielding effect of the nitrogen atom.

The aminoethyl group protons are anticipated to show:

Methylene adjacent to Nitrogen (-NH-CH₂-): A triplet around 3.1-3.4 ppm.

Methylene adjacent to Sulfur (-S-CH₂-): A triplet slightly further downfield, likely in the 3.3-3.6 ppm range, due to the influence of the thiosulfate group.

Amine Proton (-NH-): A broad singlet whose chemical shift is highly dependent on solvent and concentration, typically appearing between 1.5 and 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound To display the table, click the "expand" button.

Protons (Decyl Chain)Predicted δ (ppm)Multiplicity
CH₃0.8 - 0.9Triplet
-(CH₂)₈-1.2 - 1.4Multiplet
N-CH₂-2.8 - 3.1Triplet
Protons (Aminoethyl) Predicted δ (ppm) Multiplicity
-NH-CH₂-3.1 - 3.4Triplet
-S-CH₂-3.3 - 3.6Triplet
-NH-1.5 - 4.0Broad Singlet

Carbon-13 NMR (¹³C NMR) for Structural Backbone Assignment

The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, signals are expected for the ten carbons of the decyl chain and the two carbons of the aminoethyl moiety.

Expected chemical shifts for the decyl chain carbons include:

C1 (Terminal CH₃): ~14 ppm.

C2 to C9 (Methylene Chain): A series of peaks between ~22 and ~32 ppm. chemicalbook.com

C10 (N-CH₂-): Deshielded by the nitrogen, appearing around ~49-52 ppm.

The aminoethyl carbons would likely resonate at:

-NH-CH₂-: ~45-48 ppm.

-S-CH₂-: ~50-55 ppm, influenced by the adjacent sulfur atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound To display the table, click the "expand" button.

Carbon AtomPredicted δ (ppm)
C1 (Terminal CH₃)~14
C2-C9 (Alkyl Chain)~22 - 32
C10 (N-CH₂)~49 - 52
-NH-CH₂-~45 - 48
-S-CH₂-~50 - 55

Sulfur-33 (³³S) and Nitrogen-15 (¹⁵N) NMR for Functional Group Characterization

Direct observation of sulfur and nitrogen nuclei provides invaluable information about the key functional groups.

Sulfur-33 (³³S) NMR: The thiosulfuric acid group contains two chemically distinct sulfur atoms: a central sulfur (oxidation state +6) and a terminal sulfur (oxidation state -2). ³³S is a quadrupolar nucleus with low natural abundance, leading to very broad signals. huji.ac.ilnih.gov The central sulfur, being in a more symmetric sulfate-like environment, would be expected to produce a signal, while the terminal thionate sulfur would be significantly different. The chemical shift range for sulfur is vast, but signals for thiosulfates are expected within this range. nih.gov Due to the low symmetry, extremely broad lines are anticipated. huji.ac.il

Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR is used to probe the electronic environment of the nitrogen atom. youtube.com For the secondary amine in this molecule, the ¹⁵N chemical shift is predicted to be in the range typical for aliphatic amines, approximately 30-60 ppm relative to liquid ammonia. science-and-fun.de The precise shift is sensitive to solvent and protonation state. nih.gov Given the low natural abundance (0.37%) and potentially negative Nuclear Overhauser Effect (NOE) of ¹⁵N, experiments often require long acquisition times or isotopic enrichment. youtube.comhuji.ac.il

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of functional groups. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint.

Key expected vibrational frequencies include:

C-H Stretching (Alkyl): Strong bands in the 2850-2960 cm⁻¹ region in both IR and Raman spectra, characteristic of the long decyl chain. nist.gov

N-H Stretching (Amine): A moderate, somewhat broad peak around 3300-3400 cm⁻¹ in the IR spectrum.

S=O Stretching (Thiosulfate): Strong, characteristic absorption bands in the IR spectrum, typically found between 1200-1260 cm⁻¹.

S-O Stretching (Thiosulfate): Strong bands in the region of 1000-1080 cm⁻¹.

S-S Stretching: A weak band in the Raman spectrum, expected around 400-500 cm⁻¹. Raman spectroscopy is particularly useful for detecting this symmetric, non-polar bond.

Table 3: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound To display the table, click the "expand" button.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch3300 - 3400Medium (IR)
C-H Stretch (Alkyl)2850 - 2960Strong (IR, Raman)
S=O Stretch1200 - 1260Strong (IR)
S-O Stretch1000 - 1080Strong (IR)
S-S Stretch400 - 500Weak (Raman)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns.

The molecular formula of this compound is C₁₂H₂₇NO₃S₂, giving a monoisotopic mass of approximately 297.14 Da. evitachem.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be used to confirm the formula C₁₂H₂₈NO₃S₂⁺.

Predicted fragmentation patterns in an MS/MS experiment would likely involve:

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the nitrogen atom, leading to the loss of alkyl fragments from the decyl chain.

Loss of the Decyl Chain: Cleavage of the N-C bond, resulting in the loss of the C₁₀H₂₁ group.

Cleavage of the Aminoethyl Linker: Fragmentation at various points along the ethyl chain.

Loss of SO₃: A characteristic fragmentation for sulfate (B86663) and thiosulfate groups, leading to a loss of 80 Da.

Table 4: Predicted Mass Spectrometry Data for this compound To display the table, click the "expand" button.

ParameterPredicted Value
Molecular FormulaC₁₂H₂₇NO₃S₂
Molecular Weight297.5 g/mol evitachem.com
Monoisotopic Mass~297.14 Da
[M+H]⁺ (HRMS)~298.1481 Da
Key Fragments (m/z)Loss of C₁₀H₂₁ (decyl)
Loss of SO₃
Fragments from decyl chain

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformational details of the decyl chain, the aminoethyl group, and the thiosulfate moiety.

The process would involve growing a single crystal of this compound of suitable size and quality. This crystal would then be mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset can be obtained.

The analysis of this diffraction data, using complex mathematical algorithms, allows for the generation of an electron density map of the asymmetric unit of the crystal. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the crystal structure.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)20.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1720.3
Z4

Hypothetical Key Bond Lengths and Angles

BondLength (Å)AngleAngle (°)
S-S2.05O-S-O115.2
S-O1.45S-S-C105.3
C-N1.48C-N-C112.7

Advanced Spectroscopic Techniques and Their Application

In conjunction with X-ray crystallography, or as an alternative when suitable crystals cannot be obtained, advanced spectroscopic techniques are crucial for a thorough structural elucidation in the solid-state and in solution.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. COSY would establish the connectivity of protons within the decyl chain and the ethyl group. HSQC would correlate the proton signals to their directly attached carbon atoms, while HMBC would reveal longer-range correlations (2-3 bonds), helping to piece together the entire molecular skeleton.

Solid-State NMR (ssNMR): This technique provides information about the structure and dynamics of molecules in the solid state. For this compound, ¹³C and ¹⁵N ssNMR could reveal the presence of different polymorphs (different crystal packing arrangements) and provide insights into the local environment of each atom in the solid lattice.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to provide structural information by analyzing the fragmentation pattern. This would help to confirm the connectivity of the decylaminoethyl and thiosulfuric acid moieties.

Chemical Reactivity and Reaction Mechanisms of N Decylaminoethanethiosulfuric Acid

Reactions Involving the Thiosulfate (B1220275) Group

The thiosulfate group (-S₂O₃H) is a sulfur-containing oxoacid moiety that plays a central role in the molecule's reactivity.

The thiosulfate group in n-Decylaminoethanethiosulfuric acid can undergo both oxidation and reduction reactions, a characteristic feature of thiosulfates in general. In the presence of oxidizing agents, the thiosulfate group can be oxidized. For instance, with strong oxidizing agents like chlorine or bromine, thiosulfate is typically oxidized to sulfate (B86663). wikipedia.org Conversely, with a milder oxidizing agent such as iodine, thiosulfate is oxidized to tetrathionate. wikipedia.org

The thiosulfate group is also implicated in scavenging free radicals, a process that involves its oxidation and contributes to the compound's potential radioprotective effects by neutralizing damaging radicals generated during radiation exposure. evitachem.com

Table 1: Oxidation Reactions of the Thiosulfate Group

Oxidizing AgentProduct(s)General Reaction
Iodine (I₂)Tetrathionate (S₄O₆²⁻)2 S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2 I⁻ wikipedia.org
Bromine (Br₂) / Chlorine (Cl₂)Sulfate (SO₄²⁻)S₂O₃²⁻ + 4 X₂ + 5 H₂O → 2 SO₄²⁻ + 8 X⁻ + 10 H⁺ (where X = Br, Cl) wikipedia.org
Bromate (BrO₃⁻)Sulfate (SO₄²⁻)2BrO₃⁻ + 3R-S₂O₂H + 3H₂O → 3SO₄²⁻ + 2Br⁻ + 3R-H + 6H⁺ (generalized from a similar compound) nih.gov

This table is illustrative of general thiosulfate reactions and may not represent specific experimental data for this compound.

The sulfur atoms in the thiosulfate group allow it to participate in both nucleophilic and electrophilic reactions. evitachem.com The terminal sulfur atom of the thiosulfate group is nucleophilic and can react with electrophiles. nih.gov An important example of this is the alkylation of thiosulfates to form S-alkylthiosulfates, also known as Bunte salts. wikipedia.org

Conversely, the sulfur atom bonded to the three oxygen atoms can act as an electrophilic center, susceptible to attack by nucleophiles. nih.gov This dual reactivity is a key aspect of thiosulfate chemistry. masterorganicchemistry.com

Thiosulfates are known to be unstable in acidic conditions, undergoing decomposition. wikipedia.orgwikipedia.org When treated with acids, thiosulfate characteristically decomposes to form sulfur, sulfur dioxide, and water. wikipedia.orgflinnsci.com The initial step in this process is the protonation of the thiosulfate group. wikipedia.org

The degradation of related compounds, such as N-acylethanolamines, can be facilitated by specific enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is active at acidic pH. nih.gov While not directly about this compound, this suggests that enzymatic degradation pathways could exist for similar structures under specific biological conditions.

The acid-catalyzed decomposition of sodium thiosulfate is a well-studied reaction that produces solid sulfur. flinnsci.comyoutube.comyoutube.com This reaction's complexity involves the formation of the reactive intermediate HS₂O₃⁻, which then reacts further to form polymeric sulfur-containing ions that eventually form elemental sulfur rings. flinnsci.com

Reactions Involving the Amino Group

The amino group (-NH) in this compound provides a site for a different set of chemical transformations.

The amino group is nucleophilic and can readily undergo acylation and alkylation reactions. Acylation involves the reaction with an acylating agent, such as an acid chloride or anhydride, to form an amide. Alkylation involves the reaction with an alkyl halide to form a secondary amine, and potentially a quaternary ammonium (B1175870) salt upon further alkylation. evitachem.com The amino group of amino acids, for example, reacts with nitrous acid to form a hydroxy carboxylic acid. youtube.com

The study of protonation equilibria in similar molecules, like N-methylbenzenesulfonamides, shows that the pKBH+ values are highly dependent on the substituents. researchgate.netnih.gov For this compound, the protonation of the amino group will be in equilibrium with the deprotonation of the thiosulfuric acid group, leading to the formation of a zwitterion at a specific pH known as the isoelectric point (pI). libretexts.org The protonation constants are crucial for understanding the reactivity and biological activity of such molecules. nih.gov

Reactivity of the n-Decyl Chain and its Influence on Overall Chemical Behavior

The n-decyl chain of this compound is a long, nonpolar alkyl group, which primarily influences the compound's physical properties and its interactions in solution rather than its direct chemical reactivity. This lipophilic tail imparts surfactant-like properties, allowing for the formation of micelles in aqueous solutions above a certain critical micelle concentration.

Electronically, the n-decyl chain is an electron-donating group through induction. This can slightly increase the nucleophilicity of the amino group, making it more reactive towards electrophiles. However, this effect is generally modest for a long alkyl chain.

The n-decyl chain itself is relatively inert under most conditions, being composed of strong carbon-carbon and carbon-hydrogen single bonds. It does not typically participate in the common reactions that the amino and thiosulfate groups undergo.

Mechanistic Studies of Key Chemical Transformations

The key chemical transformations of this compound, also known as WR-1607, involve its primary functional groups: the amino group and the thiosulfate group (a Bunte salt). evitachem.com While specific mechanistic studies on this exact molecule are not extensively detailed in the public domain, the reactivity of these functional groups is well-established in organic chemistry.

The synthesis of this compound itself likely proceeds via a nucleophilic attack of the amino group of n-decylamine on an electrophilic sulfur atom of a thiosulfuric acid derivative. evitachem.com

The compound can participate in several types of reactions:

Nucleophilic Substitution: The amino group can react with electrophiles. evitachem.com

Redox Reactions: The thiosulfate moiety contains sulfur atoms that can participate in oxidation-reduction reactions. evitachem.com

Reactions of the Bunte Salt: As a Bunte salt, it can undergo reactions typical for this class of compounds, such as cleavage with alkali or reaction with Grignard reagents to form sulfides. organic-chemistry.orgmyttex.net Bunte salts also serve as thiolating reagents for alkenes. thieme.de

Kinetic Investigations and Rate Laws

Detailed kinetic investigations and specific rate laws for reactions involving this compound are not widely published. However, for the general class of Bunte salts, the kinetics of their formation and subsequent reactions are influenced by several factors:

Concentration of Reactants: The rate of reaction is expected to be dependent on the concentration of the Bunte salt and the co-reactant.

Temperature: As with most chemical reactions, the rate increases with temperature.

Solvent: The choice of solvent can significantly impact the reaction rates, especially given the amphiphilic nature of this compound.

For the synthesis of Bunte salts from alkyl halides and sodium thiosulfate, the reaction is typically conducted in a solvent like aqueous ethanol (B145695) or dioxane and may take several hours under reflux to reach completion. myttex.net The progress of the reaction can be monitored by determining the consumption of the thiosulfate. myttex.net

Identification of Intermediates and Transition States

Specific intermediates and transition states for reactions of this compound have not been extensively characterized in publicly available literature. However, based on the known mechanisms of related reactions, the following can be inferred:

In the synthesis of this compound , the reaction likely proceeds through a transition state where a new bond is forming between the nitrogen of the decylamine (B41302) and the sulfur of the thiosulfuric acid derivative, while the bond to the leaving group on the sulfur is breaking.

In reactions involving the Bunte salt functionality , such as the reaction with a Grignard reagent to form a sulfide, the mechanism is proposed to involve a nucleophilic attack of the carbanion from the Grignard reagent on the sulfur atom of the Bunte salt. This would proceed through a transition state leading to the displacement of the thiosulfate group.

For the acetamidosulfenylation of alkenes using Bunte salts as thiolating reagents, the reaction is catalyzed by NaI and uses DMSO as an oxidant. thieme.de This suggests a more complex mechanism likely involving radical intermediates or iodinated species.

The following table summarizes the types of reactions this compound and related Bunte salts can undergo:

Reaction TypeReactant(s)Product TypeReference
Nucleophilic SubstitutionElectrophilesQuaternary ammonium salts evitachem.com
Sulfide SynthesisGrignard ReagentsSulfides organic-chemistry.org
CleavageAqueous AlkaliThiols, Unsaturated Compounds myttex.net
AcetamidosulfenylationAlkenes, NaI, DMSO, Nitrilesβ-Acetamido Sulfides thieme.de

Theoretical and Computational Chemistry of N Decylaminoethanethiosulfuric Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of n-Decylaminoethanethiosulfuric acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations focus on the electron density to determine the properties of a system, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT would be employed to calculate the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can reveal details about charge distribution, intramolecular interactions, and the strength of chemical bonds. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Hartree)Calculated Value (eV)Description
HOMO Energy-0.25-6.80Energy of the highest occupied molecular orbital
LUMO Energy-0.05-1.36Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap0.205.44Indicator of chemical reactivity and stability

Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. acmm.nl These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used to determine the optimized ground state geometry and energy of a molecule with high accuracy. arxiv.org

For this compound, ab initio calculations would begin with a proposed molecular structure. The positions of the atoms are then computationally adjusted to find the arrangement with the lowest possible total energy, which corresponds to the molecule's most stable three-dimensional shape (ground state geometry). arxiv.org The accuracy of these calculations is dependent on the level of theory and the basis set used. arxiv.org

Table 2: Example of Ab Initio Ground State Energy Calculation for this compound

MethodBasis SetCalculated Ground State Energy (Hartree)
Hartree-Fock (HF)6-31G(d)-1542.1234
MP26-311++G(d,p)-1542.9876
CCSD(T)aug-cc-pVTZ-1543.5432

Note: The values in this table are hypothetical examples to demonstrate the results from different ab initio methods.

Conformational Analysis and Energy Minima

The long decyl chain and flexible ethylamino backbone of this compound allow it to adopt numerous spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies to identify the most stable forms. Computational methods systematically rotate the molecule's rotatable bonds and calculate the energy of each resulting conformation.

The results of a conformational analysis are typically visualized on a potential energy surface, where energy minima correspond to stable or metastable conformers. nih.gov For amphiphilic molecules like this, different conformations can significantly impact how they interact with solvents or aggregate, with some conformations being more stable in aqueous environments and others in nonpolar solvents. nih.gov

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Stability
1 (Global Minimum)178° (anti)0.00Most Stable
265° (gauche)1.25Metastable
3-68° (gauche)1.28Metastable
4 (Transition State)0° (syn)5.50Unstable

Note: This table presents illustrative data for different conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, such as its conformational changes, and its interactions with surrounding molecules like water. nih.govnih.gov

For this compound, an MD simulation would typically place one or more molecules in a simulated box of water. The simulation would then track the trajectory of every atom over a period of nanoseconds to microseconds. This allows for the study of how the molecule behaves in an aqueous environment, including how the hydrophilic thiosulfate (B1220275) headgroup interacts with water and how the hydrophobic decyl tail is repelled by it. bibliotekanauki.pljournalssystem.com Such simulations are invaluable for understanding processes like micelle formation or adsorption onto surfaces. bibliotekanauki.pljournalssystem.com

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to validate both the computational model and the experimental interpretation. nih.gov For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov

The calculated frequencies and intensities can help in assigning the peaks observed in experimental spectra to specific molecular vibrations, such as the stretching of C-H bonds in the decyl chain or the S-S bond in the thiosulfate group. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. nih.gov

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
129552960Asymmetric C-H stretch (CH₃)
228702875Symmetric C-H stretch (CH₃)
314651470C-H bend (CH₂)
412501255S=O stretch
510401045S-O stretch
6720725CH₂ rock

Note: The data is hypothetical. Calculated frequencies are often scaled to better match experimental values.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energies required for the reaction to proceed. rsc.org

For this compound, this could involve modeling its synthesis, its degradation, or its reactions with other chemical species. For instance, one could model the nucleophilic substitution reaction that forms the thiosulfate group or the hydrolysis of the molecule under different pH conditions. nih.gov These models provide a step-by-step view of bond breaking and formation, offering insights that are often impossible to obtain from experiments alone. nih.govrsc.org

Advanced Analytical Methodologies for N Decylaminoethanethiosulfuric Acid Detection and Quantification

Derivatization Strategies for Enhanced Detection (e.g., Pre-column and Post-column Derivatization)

Without any source material on the analysis of this specific compound, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

Advancements in Analytical Methodologies for n-Decylaminoethanethiosulfuric Acid Remain Undisclosed in Publicly Available Research

Despite its documented synthesis and investigation as a potential radioprotective agent, detailed analytical methods for the detection and quantification of this compound, also known as WR-1607, are not extensively reported in publicly available scientific literature. Searches for specific, validated analytical procedures and associated quality control data for this compound have yielded limited results.

This compound has been noted in military and radiobiology research for its potential to mitigate the effects of ionizing radiation. usgovcloudapi.nettheblackvault.comscribd.comresearchgate.netarchive.orgarchive.orgdtic.mil Its synthesis is described as typically involving the reaction of n-decylamine with ethanesulfonyl chloride or derivatives of thiosulfuric acid, with purification carried out through crystallization or chromatography. evitachem.com This suggests the applicability of chromatographic techniques for its analysis. Furthermore, its insolubility in water and the use of vehicles like propylene (B89431) glycol or its conversion to water-soluble salts for administration in studies imply that specific sample preparation protocols would be necessary for its analysis. dtic.mil

However, the scientific literature accessible through extensive searches does not provide the specific parameters of these analytical methods, nor does it detail the validation of such methods in terms of accuracy, precision, linearity, specificity, or robustness. Quality control procedures for the routine analysis of this compound are similarly absent from the reviewed sources.

Given the stringent requirements for scientifically accurate and detailed information as requested, it is not possible to construct an article on the "" and its "Method Validation and Quality Control in Analytical Chemistry" based on existing, specific research findings for this compound.

Hypothetical Framework for Analysis

While specific data is unavailable, it is possible to construct a hypothetical framework for the analytical method validation and quality control of this compound based on established principles for analogous compounds, such as other organosulfur compounds and aminothiosulfuric acids. Such a framework would outline a plausible approach, for instance, using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and detail the necessary validation steps as per international guidelines. This would serve as an illustrative example of the rigorous scientific standards required for the analysis of such a compound.

Should you wish to proceed with a detailed, albeit hypothetical, article structured around the likely analytical methodologies and quality control procedures for this compound, please provide confirmation. This would allow for the creation of an informative piece that adheres to the requested outline and professional tone, while clearly stating the hypothetical nature of the presented methods and data.

Environmental Chemistry and Degradation Pathways of N Decylaminoethanethiosulfuric Acid

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as sunlight (photolysis), water (hydrolysis), and reaction with environmental radicals (oxidation).

Photolysis is the degradation of a molecule caused by the absorption of light energy. For a compound to undergo direct photolysis, it must absorb light in the solar spectrum reaching the Earth's surface (wavelengths > 290 nm). The n-decylamino portion of the molecule is not expected to absorb significant light in this range. However, the sulfur-containing group may be more susceptible to photolytic cleavage.

Studies on other organosulfur compounds have shown varied photochemical stability. mdpi.com For instance, some sulfur-containing compounds undergo rapid degradation upon irradiation, involving the loss of the sulfur group, while others exhibit high stability. mdpi.com The photolysis of sulfur-containing amino acids can lead to the formation of sulfur-centered radical cations as primary intermediates. nih.gov In the case of n-Decylaminoethanethiosulfuric acid, photolysis could potentially lead to the cleavage of the C-S or S-S bonds. Indirect photolysis, mediated by photosensitizing agents present in natural waters (like humic acids), could also contribute to its degradation.

Table 1: Illustrative Photolysis Data for a Structurally Related Organosulfur Compound This table is a hypothetical representation of data that would be relevant for this compound, based on studies of other compounds.

ParameterValueConditions
Quantum Yield (Φ)0.015Aqueous solution, 25°C, 313 nm
Half-life (t½)48 hoursSimulated sunlight
Major PhotoproductsDecylamine (B41302), Sulfuric Acid, Elemental Sulfur

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis will largely depend on the lability of the thiosulfate (B1220275) group. Thiosulfuric acid itself is known to be unstable in aqueous solutions, readily decomposing into products like sulfur, sulfur dioxide, and hydrogen sulfide, particularly under acidic conditions. wikipedia.org

It is plausible that the S-S bond in the thiosulfate moiety of this compound is susceptible to nucleophilic attack by water, leading to the cleavage of the molecule. The rate of this hydrolysis is expected to be influenced by pH. In acidic conditions, protonation of the thiosulfate group could facilitate its decomposition. Conversely, under strongly alkaline conditions, the stability might also be compromised. The long alkyl chain of the decyl group is hydrophobic and would not be expected to undergo hydrolysis.

Table 2: Hypothetical Hydrolytic Half-life of this compound at Various pH Levels This table illustrates the type of data required to assess hydrolytic stability. The values are hypothetical.

pHHalf-life (t½) at 25°CPrimary Hydrolysis Products
4.0 (Acidic)~2 daysn-Decylaminoethanethiol, Sulfuric Acid
7.0 (Neutral)> 100 days(Slow hydrolysis)
9.0 (Alkaline)~30 daysn-Decylaminoethanethiol, Sulfate (B86663)

In the environment, highly reactive species known as radicals, particularly the hydroxyl radical (OH•), are major drivers of the degradation of organic pollutants in both aquatic and atmospheric systems. nih.gov The structure of this compound presents several sites for radical attack.

The secondary amine group is susceptible to oxidation by hydroxyl radicals. nih.gov This reaction typically proceeds via hydrogen abstraction from the carbon atom adjacent to the nitrogen (the α-carbon) or from the N-H bond itself. acs.org This initial step can lead to a cascade of reactions, resulting in the cleavage of the C-N bond. ntnu.no The long alkyl chain also provides numerous sites for hydrogen abstraction by OH•. Furthermore, the sulfur atom in the thiosulfate group can be oxidized. The oxidation of sulfur-containing compounds by radicals can lead to the formation of sulfur-centered radical cations. nih.gov

Table 3: Postulated Reactivity of this compound with Environmental Radicals This table provides hypothetical rate constants to illustrate the potential for oxidative degradation.

Radical SpeciesAqueous Phase Rate Constant (M⁻¹s⁻¹)Predicted Primary Reaction Site
Hydroxyl Radical (OH•)~5 x 10⁹α-carbon to nitrogen, N-H bond
Nitrate Radical (NO₃•)~1 x 10⁷Alkyl chain
Sulfate Radical (SO₄⁻•)~8 x 10⁸Sulfur atom, Amine group

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi.

The complete biodegradation (mineralization) of this compound to inorganic products like carbon dioxide, water, ammonium (B1175870), and sulfate is a likely environmental fate. The long alkyl chain is a potential source of carbon and energy for various microorganisms. Studies on long-chain alkylamines have shown that they can be degraded by bacteria such as Pseudomonas species. nih.gov The degradation is often initiated by an alkylamine dehydrogenase, which catalyzes the cleavage of the C-N bond to produce an aldehyde (decanal in this case) and the corresponding amine fragment. nih.gov

The ethanethiosulfuric acid moiety would then be further metabolized. The sulfur atom would likely be oxidized to sulfate, which can be used by microorganisms as a sulfur source. The complete mineralization of the molecule would involve enzymes such as monooxygenases and dioxygenases to break down the carbon skeleton. Various bacteria are known to degrade compounds containing amino acids and other complex functional groups. nih.govnih.gov

Table 4: Hypothetical Microbial Consortium Involved in the Degradation of this compound This table lists potential microorganisms and enzymes based on the degradation of similar structures.

Microorganism GenusKey Enzyme(s)Metabolic Action
PseudomonasAlkylamine DehydrogenaseCleavage of the C-N bond
RhodococcusMonooxygenaseHydroxylation of the alkyl chain
BacillusSulfatase/SulfotransferaseMetabolism of the sulfur group
SphingomonasAmidase/EsteraseHydrolysis of intermediate metabolites

The elucidation of biotic degradation pathways relies on the identification of intermediate metabolites. For this compound, several metabolic routes can be postulated based on known biochemical reactions. The metabolism of secondary alkylamines can proceed through N-dealkylation to form a primary amine and an aldehyde, or through N-hydroxylation. nih.govresearchgate.net

Key potential metabolites from the biodegradation of this compound could include:

Decanal and Aminoethanethiosulfuric acid: Resulting from the initial cleavage of the C-N bond.

Decylamine: Formed through the removal of the ethanethiosulfuric acid group.

Decanoic acid: Resulting from the oxidation of decanal.

Sulfate: The final oxidized product of the sulfur atom.

These metabolites would be identified and quantified using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is a powerful tool for separating and identifying components in a complex mixture.

Table 5: Potential Metabolites of this compound and Analytical Methods for Detection This table provides a hypothetical list of degradation products and the means to identify them.

Potential MetabolitePostulated Formation PathwayPrimary Analytical Technique
DecanalC-N bond cleavage by alkylamine dehydrogenaseGC-MS after derivatization
Aminoethanethiosulfuric acidC-N bond cleavageLC-MS/MS
DecylamineN-dealkylationLC-MS/MS
Decanoic acidOxidation of decanalLC-MS/MS
SulfateOxidation of the thiosulfate groupIon Chromatography

Adsorption and Desorption Behavior in Environmental Matrices

Comprehensive searches of publicly available scientific literature and environmental databases did not yield specific research findings or data on the adsorption and desorption behavior of this compound in environmental matrices. Consequently, detailed, compound-specific information and data tables regarding its interaction with soil, sediment, and other environmental components cannot be provided at this time.

The environmental fate of a chemical, including its tendency to adsorb to solids or remain dissolved in water, is governed by its physicochemical properties such as its molecular structure, polarity, and charge, as well as the characteristics of the environmental matrix, including pH, organic matter content, and clay mineralogy.

As a hypothetical zwitterionic surfactant, this compound would possess both a hydrophobic decyl chain and a hydrophilic headgroup containing both a positively charged amino group and a negatively charged thiosulfuric acid group. This amphiphilic nature suggests it would exhibit complex interactions in the environment. Generally, surfactants can adsorb to soil and sediment particles through various mechanisms, including hydrophobic interactions, cation exchange, and surface complexation. mdpi.comnih.govmdpi.com

The long hydrophobic decyl chain would favor partitioning into organic matter in soil and sediment. nih.gov The charged functional groups, however, would lead to electrostatic interactions with charged mineral surfaces and organic matter. mdpi.com The net charge of the molecule, and thus its primary mode of electrostatic interaction, would be highly dependent on the pH of the surrounding environment. In acidic conditions, the amino group would be protonated, leading to a net positive charge and potential adsorption to negatively charged clay particles. In more alkaline conditions, the molecule could have a net negative charge, influencing its mobility and potential for leaching.

The behavior of similar zwitterionic surfactants has been studied in various contexts, indicating that their adsorption is influenced by factors such as salinity and the mineral composition of the adsorbent. mdpi.com Studies on other types of surfactants show that cationic surfactants tend to have higher sorption to soil and sediment compared to anionic surfactants. nih.gov

Without specific experimental data for this compound, any discussion of its environmental adsorption and desorption remains speculative and based on the general principles of surfactant and ionizable organic compound chemistry. nih.govresearchgate.net Further research and empirical data are necessary to accurately characterize the environmental distribution of this specific compound.

Non Biological Applications and Material Science Potential of N Decylaminoethanethiosulfuric Acid and Its Derivatives

Role as a Chemical Reagent in Organic Synthesis

The reactivity of n-Decylaminoethanethiosulfuric acid is largely dictated by its functional groups: the secondary amine, the thiosulfate (B1220275) group, and the long alkyl chain. These features make it a potentially valuable reagent in various organic synthesis transformations.

Thiosulfuric acid and its derivatives are known to participate in a variety of chemical reactions. ontosight.ai The thiosulfate moiety in this compound can act as a precursor for the introduction of thiol (-SH) groups into organic molecules. This is a crucial transformation in the synthesis of many pharmaceuticals and other biologically active compounds. nih.gov A general strategy could involve the reaction of this compound with a suitable substrate, followed by a reduction step to yield the corresponding thiol.

The presence of the secondary amine allows for a range of nucleophilic substitution reactions. It can react with electrophiles to form more complex molecular architectures. For instance, acylation of the amino group could lead to the formation of N-acyl derivatives with altered solubility and coordination properties.

Potential in Materials Science (e.g., polymer modification, surfactant properties)

The amphiphilic character of this compound is central to its potential in materials science, particularly in the realms of surface modification and surfactant applications.

Surfactant Properties: Molecules with a hydrophilic head and a long hydrophobic tail, like this compound, are classic surfactants. Such compounds are known to self-assemble into micelles in aqueous solutions above a certain concentration, a phenomenon that can be harnessed for various applications, including as detergents, emulsifiers, and in drug delivery systems. nih.govnih.gov The specific properties of this compound as a surfactant would be influenced by factors such as pH, temperature, and the ionic strength of the solution.

Polymer and Surface Modification: Amphiphilic molecules are widely used to modify the surface properties of materials. nih.govrsc.orgrsc.org this compound could be employed to alter the surface of polymers, making them more or less hydrophilic, depending on the orientation of the molecule at the interface. For instance, it could be used to create coatings that improve biocompatibility, reduce fouling, or enhance lubrication. The deposition of amphiphilic block copolymers onto surfaces has been shown to be an effective method for surface functionalization. rsc.orgrsc.org Similarly, this compound could be adsorbed onto various substrates to impart desired surface characteristics. The modification of particulates with polymers can be achieved through methods like in situ graft polymerization, chemical grafting, and admicellar polymerization, all of which could potentially utilize a molecule with the structure of this compound. researchgate.net

Table 1: Potential Material Science Applications of this compound

Application Area Potential Role of this compound Underlying Property
Emulsification Stabilizer for oil-in-water or water-in-oil emulsions Amphiphilic nature
Polymer Coatings Surface modifier to control hydrophilicity/hydrophobicity Adsorption via hydrophobic/hydrophilic interactions
Nanoparticle Stabilization Capping agent to prevent aggregation of nanoparticles in solution Formation of a protective layer on the nanoparticle surface
Biomaterial Engineering Creation of biocompatible surfaces on medical implants Mimicking the structure of biological amphiphiles

Application in Analytical Chemistry (e.g., complexing agent, selective probe)

The functional groups within this compound also suggest its potential utility in the field of analytical chemistry, particularly as a complexing agent for metal ions and as a scaffold for the development of selective probes.

Complexing Agent for Metal Ions: Chelating agents are compounds that can form multiple bonds to a single metal ion, thereby forming a stable, water-soluble complex known as a chelate. scienceinfo.com Sulfur-containing compounds, including those with sulfhydryl groups, are known to be effective chelators for a variety of metal ions. nih.govnih.govacs.org The amino and thiosulfate groups in this compound could work in concert to bind to metal ions. This property could be exploited in several analytical applications, such as in the titrimetric analysis of metal ion concentrations, for the separation and pre-concentration of trace metals from environmental samples, and in the formulation of contrast agents for medical imaging. scienceinfo.com The effectiveness of chelation is often dependent on the pH of the solution, which would be an important parameter to optimize for any application of this compound as a complexing agent.

Selective Probe Design: A selective chemical probe is a molecule that can interact with a specific target, such as a protein or another small molecule, in a complex biological or chemical system, allowing for the study of that target's function. nih.govresearchgate.netbiorxiv.org The design of such probes often involves a scaffold molecule that can be chemically modified to enhance its selectivity and to incorporate a reporter group (e.g., a fluorescent tag). The this compound structure, with its reactive amino group, provides a platform for such modifications. By attaching different functional groups, it may be possible to develop selective probes for various analytical targets. The design of such probes can be guided by computational modeling to predict binding affinities and selectivities. nih.gov

Catalytic Properties and Ligand Design

The structure of this compound also lends itself to applications in catalysis, either directly or as a ligand for metal-based catalysts.

Ligand Design for Catalysis: Many industrial and laboratory-scale catalytic processes rely on metal complexes where the metal center is surrounded by organic molecules called ligands. These ligands play a crucial role in tuning the reactivity and selectivity of the catalyst. Schiff base ligands, which contain a C=N double bond, and their metal complexes are known to exhibit a wide range of catalytic activities. ijsr.net The secondary amine in this compound could be reacted with an aldehyde or ketone to form a Schiff base, which could then be used to form metal complexes. The properties of the resulting catalyst could be fine-tuned by varying the metal center and the substituents on the Schiff base ligand. The immobilization of such complexes on solid supports, like silica (B1680970), can also lead to robust and recyclable catalysts. researchgate.net

Potential for Asymmetric Catalysis: The development of catalysts for asymmetric synthesis—reactions that produce a single enantiomer of a chiral product—is a major area of chemical research. Chiral ligands are essential for this purpose. While this compound itself is not chiral, it could be modified with chiral auxiliaries to create chiral ligands. These ligands could then be used to prepare chiral metal complexes for use in asymmetric catalysis.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Thiol
N-acyl derivatives

Future Research Directions and Methodological Innovations in the Study of N Decylaminoethanethiosulfuric Acid

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of Bunte salts, including n-Decylaminoethanethiosulfuric acid, often involves the reaction of alkyl halides with sodium thiosulfate (B1220275) in aqueous or alcoholic solutions. mdpi.commyttex.net While effective, these methods can present environmental and efficiency challenges. Future research will prioritize the development of more sustainable "green" synthetic routes.

Key areas of focus will include:

Solvent Selection: Moving away from volatile organic solvents towards water, supercritical fluids (like scCO₂), or biodegradable ionic liquids to reduce environmental impact. The synthesis of certain Bunte salts has been shown to be effective in mixed aqueous-organic systems, a principle that can be optimized for greener conditions. mdpi.com

Catalysis: Exploring metal-free catalytic systems or highly efficient, recyclable catalysts to improve reaction rates and yields. researchgate.net For instance, iodine has been used as a non-metallic catalyst for reactions involving Bunte salts as sulfenylating agents. researchgate.net Copper-catalyzed coupling has also been developed to synthesize certain Bunte salts directly from halides, avoiding less desirable starting materials. organic-chemistry.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. Thiol-free synthesis methods, such as reacting Grignard reagents with Bunte salts, represent a step in this direction by creating benign byproducts like sulfite (B76179) anions. organic-chemistry.org

A comparative table of conventional versus potential green synthesis approaches is outlined below.

FeatureConventional SynthesisGreen Chemistry Approach
Solvent Ethanol (B145695), Methanol, or other organic solventsWater, Supercritical CO₂, Ionic Liquids
Catalyst Often uncatalyzed or uses simple acids/basesRecyclable organocatalysts, biocatalysts, or efficient metal catalysts (e.g., Cu) organic-chemistry.org
Starting Materials Alkyl halides, potentially derived from harsh processesBio-based precursors, reactants generated via thiol-free routes organic-chemistry.org
Energy Input Prolonged heating under reflux mdpi.comMicrowave-assisted heating, sonication
Byproducts Halide salts, potential side-reaction productsBenign salts (e.g., sulfites), minimal waste organic-chemistry.org

Exploration of Advanced Spectroscopic Techniques for In Situ Monitoring

Understanding the reactivity of this compound, particularly its conversion to the active thiol, is crucial for its application. Bunte salts are known to release the corresponding thiol under specific conditions, such as changes in pH. myttex.net Future studies will greatly benefit from the use of advanced spectroscopic techniques for real-time, or in situ, monitoring of these chemical transformations.

Promising techniques include:

Process Analytical Technology (PAT): Integrating techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy directly into the reaction vessel. This allows for continuous tracking of the disappearance of the S-SO₃⁻ vibrational bands of the Bunte salt and the appearance of the S-H band of the thiol, providing precise kinetic data.

Stopped-Flow Spectroscopy: For studying very fast reactions, such as the rapid release of the thiol triggered by a pH jump. By rapidly mixing the Bunte salt solution with an acid or base, the entire reaction can be monitored on a millisecond timescale using UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR): Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to study the self-assembly and aggregation behavior of this amphiphilic molecule in solution, while specialized NMR experiments can monitor the chemical shift changes as the Bunte salt converts to the thiol.

These advanced methods provide a dynamic view of the compound's behavior, moving beyond the static picture offered by traditional end-point analyses like chromatography. nih.gov

Integration of Machine Learning and AI in Reactivity Prediction

The convergence of computational chemistry and artificial intelligence offers a powerful new paradigm for chemical research. numberanalytics.com Machine learning (ML) and AI can be employed to predict the properties and reactivity of this compound and its derivatives, accelerating the discovery process. chemrxiv.org

Future applications in this area include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Training ML models on datasets of similar sulfur-containing compounds to predict key properties like solubility, stability, and partition coefficients for novel analogues. maxapress.com

Reaction Outcome Prediction: Developing algorithms that can predict the success or failure of a potential reaction, or forecast the product distribution under various conditions (e.g., temperature, solvent, catalyst). chemrxiv.org This can significantly reduce the number of experiments needed.

Mechanism Elucidation: Using computational tools, guided by ML, to explore potential reaction pathways and transition states. nih.gov For example, Density Functional Theory (DFT) calculations can be used to model the energy landscape of the Bunte salt hydrolysis, and ML can help identify the most influential parameters. numberanalytics.comnih.gov

A 2024 study demonstrated the power of ML in optimizing sulfur recovery units by training a Gaussian process regression model on simulated industrial data, achieving high predictive accuracy. mdpi.com Similar approaches could be adapted to model the chemical behavior of specific molecules like this compound.

Design of Next-Generation Analogues with Tailored Chemical Functionality

The unique structure of this compound serves as a versatile scaffold for the design of new molecules with customized properties. Future research will focus on creating next-generation analogues by systematically modifying its three key components: the alkyl tail, the ethyl linker, and the aminothiosulfate headgroup.

Potential design strategies include:

Modulating Lipophilicity: Varying the length of the alkyl chain (e.g., from C4 to C18) to fine-tune the molecule's solubility and amphiphilic character. Introducing branching or unsaturation into the chain could further alter its physical properties.

Altering the Linker: Replacing the ethyl (-CH₂CH₂-) linker with different lengths or incorporating rigid elements like aromatic rings to control the spatial relationship between the amino group and the thiosulfate.

Functionalizing the Amine: Modifying the secondary amine to a primary or tertiary amine, or incorporating it into a heterocyclic structure, would change the molecule's pKa, hydrogen bonding capability, and coordination chemistry.

Bioisosteric Replacement: Replacing the thiosulfate group with other thiol precursors, such as a trityl-protected thiol or other cleavable moieties, could offer different release kinetics. nih.gov

The table below presents a hypothetical library of next-generation analogues and their intended functional modifications.

Analogue NameStructural ModificationPredicted Change in Functionality
n-Butylaminoethanethiosulfuric acidReplaced decyl with butyl chainIncreased water solubility; reduced lipophilicity
n-Dodecyl-3-aminopropanethiosulfuric acidExtended alkyl chain and linkerEnhanced surfactant properties; altered release kinetics
N-Methyl-n-decylaminoethanethiosulfuric acidMethylation of the secondary amineAltered pKa; potential change in biological interactions
n-Decylphenylalaninethiosulfuric acidReplaced ethyl linker with amino acid backboneIntroduction of chirality and new functional groups

This rational design approach, guided by the computational tools mentioned previously, will enable the creation of new chemical entities with precisely tailored functions for advanced materials, specialized surfactants, or potential therapeutic applications. nih.gov

Q & A

Q. 1.1. What are the recommended synthetic pathways for n-Decylaminoethanethiosulfuric acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic Routes : Common methods include nucleophilic substitution between decanamine and ethanethiosulfate derivatives under controlled pH (e.g., alkaline conditions to deprotonate amines). Alternative routes may involve thiol-disulfide exchange reactions.
  • Optimization : Key parameters include temperature (40–60°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios. For example, excess decanamine (1.2–1.5 equivalents) improves yield by mitigating side reactions.
  • Purity Analysis : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity is validated using HPLC (C18 column, UV detection at 254 nm) .

Q. 1.2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H NMR (DMSO-d6) should show peaks for the decyl chain (δ 0.8–1.5 ppm), amine protons (δ 2.8–3.2 ppm), and thiosulfate group (δ 3.5–4.0 ppm).
    • FT-IR : Confirm S=O stretches (1050–1200 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).
    • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions (theoretical m/z: calculated based on molecular formula).
  • Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values within ±0.3% .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

  • Contradiction Analysis : Discrepancies may arise from differences in experimental setups (e.g., buffer systems, ionic strength). For example, instability at pH < 3 could result from protonation of the thiosulfate group, while oxidation dominates at pH > 8.
  • Experimental Design :
    • Conduct stability studies in controlled buffers (pH 2–12, 25°C) using UV-Vis spectroscopy to track degradation (λ = 280 nm).
    • Employ LC-MS to identify degradation products (e.g., sulfonic acid derivatives).
    • Apply Arrhenius kinetics to predict shelf-life under storage conditions .

Q. 2.2. What computational methods are suitable for modeling the reactivity of this compound in aqueous environments?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to simulate solvation dynamics and hydrogen-bonding networks around the thiosulfate group.
  • Density Functional Theory (DFT) : Calculate Gibbs free energy changes for hydrolysis pathways (e.g., B3LYP/6-31G* basis set). Validate with experimental kinetic data.
  • Software Tools : Gaussian 16 for DFT, GROMACS for MD. Ensure convergence criteria (energy drift < 1 kcal/mol·ns) and solvent model (explicit water) .

Q. 2.3. How should researchers design assays to evaluate the chelation properties of this compound with heavy metals?

Methodological Answer:

  • Titration Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) with metals like Pb²⁺ or Cd²⁺. Prepare metal solutions in degassed, deionized water to avoid interference.
  • Spectrophotometric Methods : Monitor UV-Vis shifts (e.g., charge-transfer bands) upon chelation. For example, Pb²⁺ binding may induce a bathochromic shift from 250 nm to 290 nm.
  • Validation : Cross-check with ICP-MS to quantify unbound metal ions post-chelation .

Q. Critical Analysis and Data Interpretation

Q. 3.1. How can researchers address inconsistencies in spectroscopic data across studies?

Methodological Answer:

  • Source Identification : Differences may arise from solvent effects (e.g., DMSO vs. CDCl₃ in NMR), impurities, or instrument calibration.
  • Resolution Steps :
    • Replicate experiments using identical conditions.
    • Compare with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook).
    • Perform statistical analysis (e.g., PCA) to cluster data and identify outliers .

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